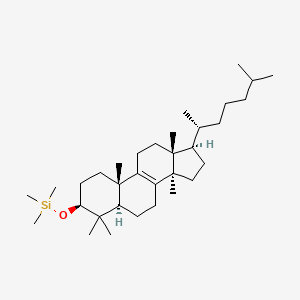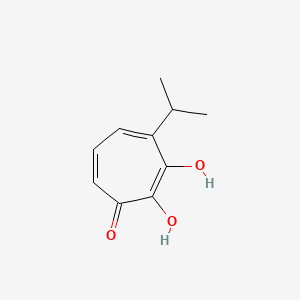
alpha-Thujaplicinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Thujaplicinol is a natural product found in Cupressus with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Alpha-thujaplicinol, a component of Thujopsis dolabrata, exhibits strong antibacterial and antifungal activities. It's effective against pathogens like Enterococcus faecalis and Legionella pneumophila, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 50 microg/ml. This makes it a promising candidate for treating various bacterial and fungal infections (Morita et al., 2001) (Morita et al., 2004).
Cytotoxic and Anticancer Activities
Alpha-thujaplicinol demonstrates notable cytotoxic effects on various cancer cell lines, including human stomach cancer and murine lymphocytic leukemia, indicating its potential as an anticancer agent. Its effectiveness at low concentrations and the ability to inhibit cell growth make it a compound of interest in cancer research (Morita et al., 2001) (Morita et al., 2004).
Insecticidal and Acaricidal Activities
Alpha-thujaplicinol has been found to have strong insecticidal and acaricidal properties, effective against species like Reticulitermes speratus and Dermatophagoides farinae. This suggests its potential use in pest control applications (Morita et al., 2004).
Potential in Treating Hepatocellular Carcinoma
Research indicates that β-thujaplicinol inhibits the growth of hepatocellular carcinoma cells, triggering autophagic cell death and apoptosis. This points towards its potential as a novel anti-cancer agent for treating liver cancer (Zhang et al., 2019).
Impact on Estrogen Receptor Signaling in Breast Cancer
Studies have shown that β-thujaplicinol can suppress estrogen-dependent breast cancer by regulating estrogen receptor signaling. It inhibits cell proliferation and could be a potent phytochemical in breast cancer prevention and treatment (Ko et al., 2014).
Inhibiting HIV Reverse Transcriptase Ribonuclease H Activity
β-Thujaplicinol shows promise in inhibiting the ribonuclease H activity of HIV-1 reverse transcriptase, suggesting its potential in HIV treatment. This compound's ability to block viral replication is significant for antiviral therapy development (Hu et al., 2013).
Eigenschaften
CAS-Nummer |
16643-33-7 |
|---|---|
Produktname |
alpha-Thujaplicinol |
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.203 |
IUPAC-Name |
2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
DTNGDTFARJMFLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



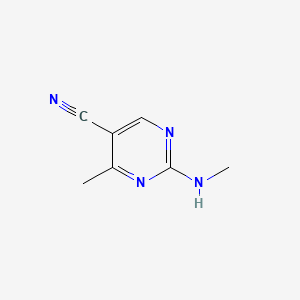
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/no-structure.png)
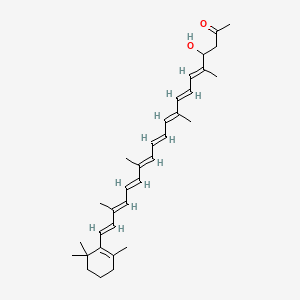
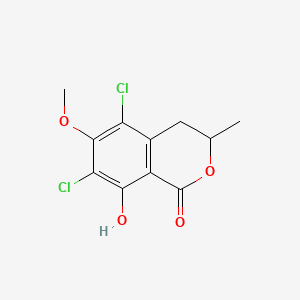
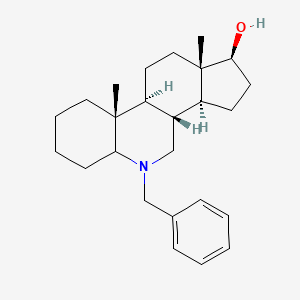
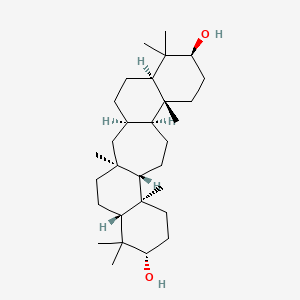
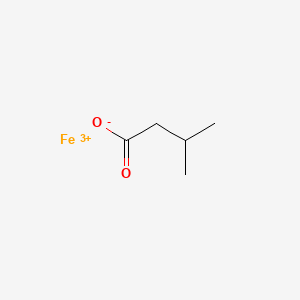
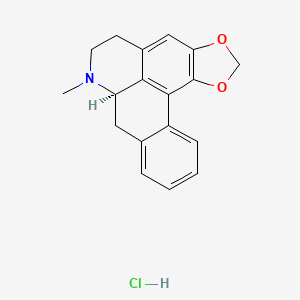
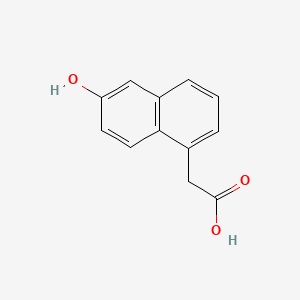
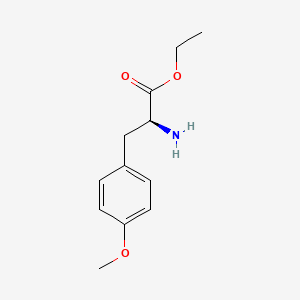
![2-aminoethyl-[(2R)-2,3-dihydroxypropoxy]phosphinic acid](/img/structure/B579640.png)

